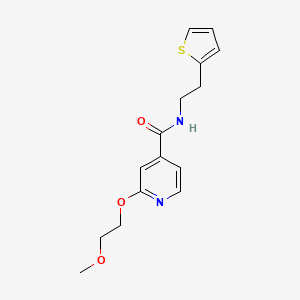

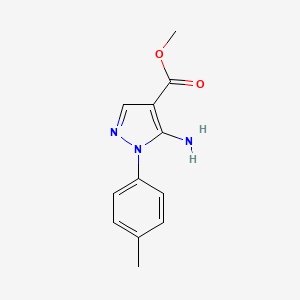

![molecular formula C8H8O3 B2696581 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid CAS No. 2416230-69-6](/img/structure/B2696581.png)

7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid” is a synthetically versatile chiral intermediate . It has been reported in the literature primarily in connection with prostaglandin synthesis .

Synthesis Analysis

A racemic mixture of the acid can be easily synthesized from norbornadiene . This is then separated by two main methods . One method relies on crystallization with a chiral amine, l-(−)-α-methylbenzylamine to obtain the (+) enantiomer of the acid . The other entails enzymatic hydrolysis of the corresponding methyl ester with commercial lipases .Molecular Structure Analysis

The molecular formula of “7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid” is C8H8O3 . The molecular weight is 152.15 .Chemical Reactions Analysis

The acid is a key intermediate in the synthesis of esters of fluoroprostaglandins . It has been used in the synthesis of d-cloprostenol , a compound that has higher biological activity and that only this enantiomer has luteolytic activity .Physical And Chemical Properties Analysis

The acid is a solid substance . The melting point is between 139-145 °C (lit.) .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of EN300-7492304, also known as 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid or 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid:

Pharmaceutical Synthesis

7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique tricyclic structure makes it a versatile building block for the development of drugs, particularly those targeting complex biological pathways. This compound has been utilized in the synthesis of prostaglandin analogs, which are important for their anti-inflammatory and vasodilatory properties .

Chiral Resolution Studies

The compound is used in chiral resolution studies due to its distinct stereochemistry. Researchers have developed enantioselective liquid chromatography (LC) methods to separate its enantiomers, which are crucial for studying the biological activity of each enantiomer separately. This is particularly important in drug development, where the activity and safety profile of each enantiomer can differ significantly .

Material Science

In material science, 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid is used as a precursor for the synthesis of novel polymers. Its rigid tricyclic structure imparts unique mechanical properties to the resulting polymers, making them suitable for high-performance materials. These polymers can be used in applications ranging from aerospace to biomedical devices .

Catalysis Research

The compound serves as a ligand in catalysis research. Its rigid and well-defined structure allows it to form stable complexes with transition metals, which can then be used as catalysts in various organic reactions. These catalytic systems are explored for their efficiency and selectivity in processes such as hydrogenation, oxidation, and carbon-carbon bond formation .

Biological Activity Studies

Researchers use 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid to study its biological activity and potential therapeutic applications. Its derivatives have shown promise in preliminary studies for their antimicrobial and anticancer properties. These studies involve modifying the compound to enhance its activity and reduce toxicity .

Analytical Chemistry

In analytical chemistry, the compound is used as a standard for method development and validation. Its well-characterized structure and properties make it an ideal candidate for testing the accuracy and precision of analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are essential for the quality control of pharmaceuticals and other chemical products .

Environmental Chemistry

The compound is also studied in environmental chemistry for its potential role in the degradation of pollutants. Its derivatives can act as catalysts or reactants in processes aimed at breaking down harmful substances in the environment. This research is crucial for developing sustainable methods to manage and mitigate pollution .

Synthetic Organic Chemistry

In synthetic organic chemistry, 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid is used as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the construction of diverse chemical entities. This versatility makes it a valuable tool for chemists working on the synthesis of new compounds with potential applications in medicine, agriculture, and industry .

Safety and Hazards

properties

IUPAC Name |

7-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(4,6)7(10)11/h3-5H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAVCQAKOMNLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C3(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

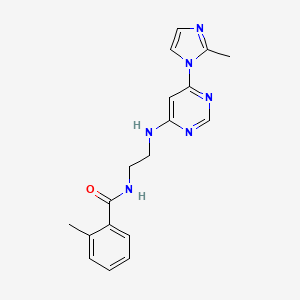

![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)

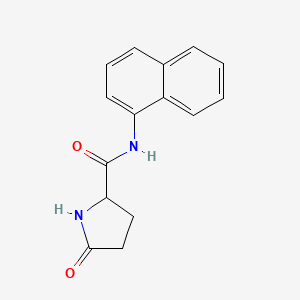

![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)

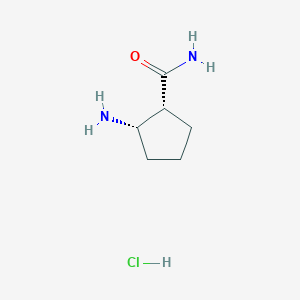

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)